Ácido ginkgolico

Descripción general

Descripción

El ácido ginkgolico es un compuesto fenólico natural derivado de las hojas y semillas del árbol Ginkgo biloba. Esta especie de árbol antiguo, a menudo conocida como el "fósil viviente", se ha utilizado en la medicina tradicional durante siglos. El ácido ginkgolico es conocido por sus diversas actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y neuroprotectoras .

Aplicaciones Científicas De Investigación

El ácido ginkgolico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar las reacciones y mecanismos de los compuestos fenólicos.

Biología: El ácido ginkgolico se estudia por sus propiedades antimicrobianas contra bacterias y hongos.

Medicina: Ha mostrado potencial en terapias contra el cáncer, neuroprotección y tratamiento de trastornos metabólicos como la diabetes.

Industria: El ácido ginkgolico se utiliza en el desarrollo de conservantes naturales y compuestos bioactivos para productos farmacéuticos y cosméticos

Mecanismo De Acción

El ácido ginkgolico ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad Antimicrobiana: Interfiere con las membranas celulares bacterianas e interfiere con la homeostasis del hierro, lo que lleva a la muerte de las células bacterianas.

Actividad Anticaéncer: El ácido ginkgolico induce apoptosis en las células cancerosas al activar las vías de caspasas y regular las proteínas proapoptóticas y antiapoptóticas.

Actividad Neuroprotectora: Modula las vías de señalización involucradas en la neuroprotección, como la vía AMPK, mejorando la absorción de glucosa y reduciendo el estrés oxidativo.

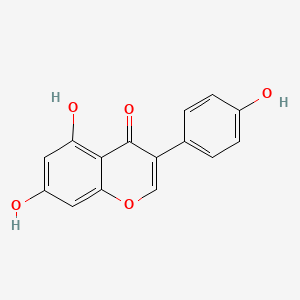

Compuestos Similares:

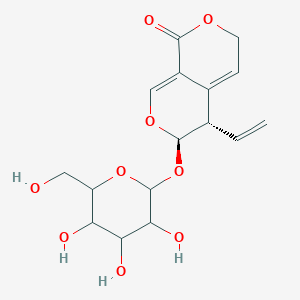

Ginkgolidos: Estas son lactonas diterpénicas también derivadas de Ginkgo biloba, conocidas por sus propiedades neuroprotectoras y antiinflamatorias.

Bilobalida: Otro compuesto de Ginkgo biloba, la bilobalida tiene actividades neuroprotectoras y antioxidantes.

Singularidad del Ácido Ginkgolico: El ácido ginkgolico es único debido a su amplio espectro de actividades biológicas, incluidos los efectos antimicrobianos, anticancerígenos y neuroprotectores. A diferencia de los ginkgolidos y la bilobalida, que se centran principalmente en la neuroprotección, el ácido ginkgolico tiene una gama más amplia de aplicaciones en varios campos .

Análisis Bioquímico

Biochemical Properties

Ginkgolic acid plays a significant role in various biochemical reactions. It interacts with several key enzymes and proteins, including cyclooxygenase (COX), lipoxygenase (LO), and phospholipase A2 (PLA2). These interactions are crucial in the biosynthesis of lipid mediators, which regulate inflammatory responses . Ginkgolic acid inhibits the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, ginkgolic acid has been shown to inhibit the activity of SUMO-specific proteases, affecting protein SUMOylation and influencing various cellular processes .

Cellular Effects

Ginkgolic acid exerts a range of effects on different cell types and cellular processes. It has been found to induce apoptosis in cancer cells by activating caspase-3 and arresting the cell cycle at the G0/G1 phase . Ginkgolic acid also influences cell signaling pathways, such as the mTOR pathway, leading to increased autophagy . Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins . In neuronal cells, ginkgolic acid has been shown to enhance long-term potentiation, a mechanism underlying learning and memory .

Molecular Mechanism

At the molecular level, ginkgolic acid exerts its effects through various mechanisms. It binds to and inhibits the activity of key enzymes involved in lipid mediator biosynthesis, such as COX and LO . This inhibition reduces the production of pro-inflammatory mediators and modulates inflammatory responses . Ginkgolic acid also interferes with protein SUMOylation by inhibiting SUMO-specific proteases, leading to changes in protein stability, localization, and function . Additionally, ginkgolic acid has been shown to disrupt iron homeostasis in bacteria, enhancing its antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ginkgolic acid can vary over time. Studies have shown that ginkgolic acid is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and temperature . Long-term exposure to ginkgolic acid has been associated with sustained inhibition of enzyme activity and persistent changes in cellular function . In in vitro studies, ginkgolic acid has been shown to maintain its cytotoxic effects over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of ginkgolic acid in animal models are dose-dependent. At low doses, ginkgolic acid has been shown to exhibit neuroprotective and anti-inflammatory effects . At higher doses, it can induce cytotoxicity and adverse effects, such as hepatotoxicity and nephrotoxicity . In cancer models, ginkgolic acid has been found to inhibit tumor growth in a dose-dependent manner, with higher doses leading to more significant reductions in tumor size . It is crucial to determine the optimal dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

Ginkgolic acid is involved in several metabolic pathways, primarily related to lipid metabolism. It inhibits the activity of enzymes such as COX and LO, which are involved in the biosynthesis of lipid mediators . This inhibition affects the levels of various metabolites, including prostaglandins and leukotrienes, which play critical roles in inflammation and immune responses . Ginkgolic acid also influences glucose metabolism by modulating the activity of enzymes such as AMPK, leading to increased glucose uptake in adipocytes and muscle cells .

Transport and Distribution

Within cells and tissues, ginkgolic acid is transported and distributed through passive membrane diffusion . Its transport is influenced by factors such as pH and the presence of transport proteins . Ginkgolic acid has been shown to accumulate in specific tissues, such as the brain and liver, where it exerts its pharmacological effects . The distribution of ginkgolic acid within the body is crucial for its therapeutic efficacy and safety.

Subcellular Localization

Ginkgolic acid’s subcellular localization is influenced by its interactions with various proteins and post-translational modifications. It has been shown to localize in both the cytoplasm and nucleus, where it affects protein SUMOylation and other cellular processes . The subcellular localization of ginkgolic acid is essential for its activity and function, as it determines the specific cellular pathways and processes it can influence.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido ginkgolico se puede sintetizar a través de varias rutas químicas. Un método común implica la extracción de ácido ginkgolico de las hojas de Ginkgo biloba utilizando solventes como metanol o etanol. El extracto se purifica luego utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) y se caracteriza utilizando métodos espectroscópicos como la resonancia magnética nuclear (RMN) y la espectrometría de masas (MS) .

Métodos de Producción Industrial: La producción industrial de ácido ginkgolico generalmente implica la extracción a gran escala de las hojas de Ginkgo biloba. Las hojas se secan primero y se muelen en un polvo fino. El polvo luego se somete a extracción con solvente, seguido de procesos de purificación como la cromatografía en columna para aislar el ácido ginkgolico. El producto final se obtiene después de una purificación adicional y controles de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido ginkgolico se somete a varias reacciones químicas, que incluyen:

Oxidación: El ácido ginkgolico se puede oxidar para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el ácido ginkgolico en sus alcoholes correspondientes.

Sustitución: El ácido ginkgolico puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en condiciones controladas

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del ácido ginkgolico, cada uno con distintas actividades biológicas .

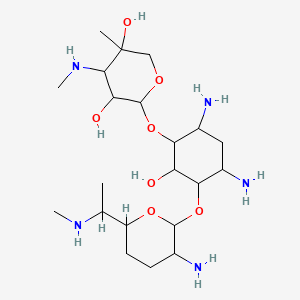

Comparación Con Compuestos Similares

Ginkgolides: These are diterpenoid lactones also derived from Ginkgo biloba, known for their neuroprotective and anti-inflammatory properties.

Bilobalide: Another compound from Ginkgo biloba, bilobalide has neuroprotective and antioxidant activities.

Uniqueness of Ginkgolic Acid: Ginkgolic acid is unique due to its broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. Unlike ginkgolides and bilobalide, which primarily focus on neuroprotection, ginkgolic acid has a wider range of applications in various fields .

Propiedades

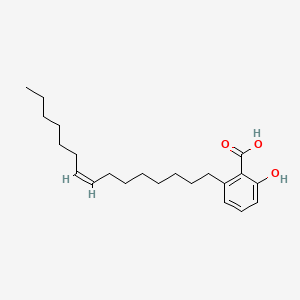

Número CAS |

22910-60-7 |

|---|---|

Fórmula molecular |

C22H34O3 |

Peso molecular |

346.5 g/mol |

Nombre IUPAC |

2-hydroxy-6-[(E)-pentadec-8-enyl]benzoic acid |

InChI |

InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h7-8,15,17-18,23H,2-6,9-14,16H2,1H3,(H,24,25)/b8-7+ |

Clave InChI |

YXHVCZZLWZYHSA-BQYQJAHWSA-N |

SMILES |

O=C(O)C1=C(CCCCCCC/C=C\CCCCCC)C=CC=C1O |

SMILES isomérico |

CCCCCC/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

SMILES canónico |

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

Apariencia |

Solid powder |

melting_point |

45.3 - 48 °C |

| 22910-60-7 | |

Descripción física |

Solid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ginkgoic acid; AK-46666; AK46666; AK 46666; HY-N0077; HYN0077; HY N0077 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ginkgolic acid exert its anti-cancer effects?

A1: Ginkgolic acid demonstrates anti-cancer activity through various mechanisms, including:

- Inhibition of Pro-Inflammatory Signaling: Ginkgolic acids suppress pro-inflammatory signaling cascades, such as the NF-κB pathway, which plays a crucial role in cancer development and progression. []

- Suppression of Oncogenic Transcription Factors: These compounds can inhibit the activity of oncogenic transcription factors, which are proteins that regulate gene expression and contribute to cancer cell growth and survival. []

- Inhibition of SUMOylation: Ginkgolic acids act as potent inhibitors of SUMOylation, a post-translational modification process involved in various cellular processes, including DNA repair, cell cycle regulation, and signal transduction. Disruption of SUMOylation can lead to cell death and inhibit tumor growth. []

- Induction of Apoptosis: Research indicates that ginkgolic acids can trigger apoptosis, a programmed cell death mechanism, in various cancer cell lines, including leukemia cells. []

Q2: How does ginkgolic acid interact with glycine receptors?

A2: Ginkgolic acid exhibits subunit-specific modulation of glycine receptors, primarily targeting the α1 subunit:

- Potentiation of α1 Glycine Receptors: Ginkgolic acid enhances the amplitude of currents mediated by α1 homomeric and α1/β heteromeric glycine receptors, leading to increased receptor activity. []

- Subunit Specificity: Interestingly, ginkgolic acid does not significantly affect the activity of α2 or α3 glycine receptors, indicating a high degree of selectivity for the α1 subunit. [, ]

- Amino Acid Residues Involved: Studies involving site-directed mutagenesis have identified specific amino acid residues in the α1 subunit that are crucial for the potentiating effects of ginkgolic acid. []

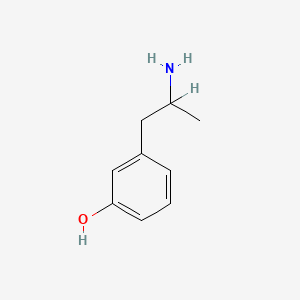

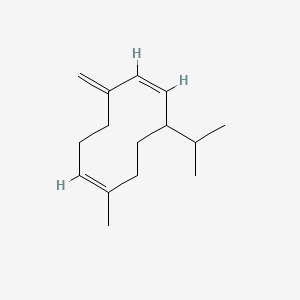

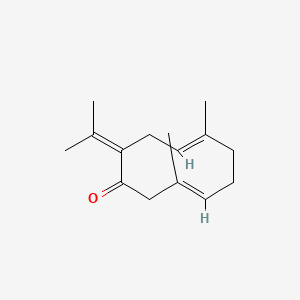

Q3: What is the chemical structure of ginkgolic acid?

A3: Ginkgolic acids are a group of 6-alkylsalicylic acids, characterized by an alkyl side chain of varying length and saturation attached to a salicylic acid moiety. The most common ginkgolic acids have side chains with 13, 15, or 17 carbons.

Q4: What spectroscopic techniques are used to characterize ginkgolic acid?

A4: Various spectroscopic techniques are employed to identify and characterize ginkgolic acids:

- HPLC (High-Performance Liquid Chromatography): This method is widely used for separating and quantifying individual ginkgolic acid homologs in extracts and preparations. [, , , , ]

- LC/MS (Liquid Chromatography-Mass Spectrometry): LC/MS provides accurate identification and structural information by separating individual ginkgolic acids and determining their mass-to-charge ratios. [, , ]

- NMR (Nuclear Magnetic Resonance): NMR spectroscopy helps elucidate the structure and stereochemistry of ginkgolic acids by analyzing the magnetic properties of atomic nuclei. []

- FTIR (Fourier Transform Infrared Spectroscopy): FTIR spectroscopy identifies functional groups present in ginkgolic acids based on their characteristic infrared absorption patterns. []

Q5: How stable is ginkgolic acid under different conditions?

A5: The stability of ginkgolic acid is influenced by factors like temperature and light exposure. Studies show that:

- Heat Stability: Ginkgolic acid exhibits good stability at temperatures below 25°C, but its stability decreases at higher temperatures. []

- Light Sensitivity: Prolonged exposure to sunlight can degrade ginkgolic acid, suggesting the importance of protecting extracts and formulations from light. []

Q6: What are the challenges in formulating ginkgolic acid for therapeutic use?

A6: Ginkgolic acid's hydrophobic nature poses challenges for formulation and delivery:

- Solubility: Ginkgolic acid exhibits limited solubility in aqueous solutions, which can hinder its bioavailability and therapeutic efficacy. []

- Stability: The compound's sensitivity to heat and light necessitates careful formulation strategies to ensure product stability and shelf life. []

Q7: What are some strategies to improve the solubility and bioavailability of ginkgolic acid?

A7: Several approaches can enhance the solubility and bioavailability of ginkgolic acid:

- Microemulsion Formulation: Microemulsions, consisting of oil, water, and surfactants, can encapsulate ginkgolic acid, improving its solubility and facilitating its absorption. [, ]

- Gel Formulations: Ginkgolic acid can be incorporated into gels using suitable gelling agents, offering controlled release and improved topical delivery. []

- Nanofiber-Based Delivery Systems: Immobilizing ginkgolic acid on electrospun nanofiber mats enhances its stability and allows for controlled release, potentially improving its therapeutic efficacy. []

Q8: What analytical methods are employed for quality control of ginkgolic acid in Ginkgo biloba products?

A8: Accurate quantification of ginkgolic acids in Ginkgo biloba products is essential to ensure product safety and efficacy. Analytical methods commonly used include:

- HPLC: HPLC coupled with UV detection is a widely adopted method for separating and quantifying individual ginkgolic acid homologs. [, , , , ]

- Gas Chromatography with Pyrolytic Methylation: This technique converts ginkgolic acids into volatile derivatives that can be separated and analyzed by gas chromatography. []

- Direct Analysis in Real Time-Mass Spectrometry (DART-MS): DART-MS allows for rapid and direct analysis of ginkgolic acids in complex matrices without extensive sample preparation. []

Q9: What are the known toxicological concerns associated with ginkgolic acids?

A9: While Ginkgo biloba leaf extracts are generally considered safe for human consumption, ginkgolic acids, primarily found in the seeds and other parts of the plant, raise toxicological concerns:

- Allergic Reactions: Ginkgolic acids are known contact allergens and can induce allergic reactions, including contact dermatitis, in sensitive individuals. []

- Toxicity: High doses of ginkgolic acids can exhibit toxicity, as evidenced by studies showing lethal effects on chick embryos in the hen's egg test. []

Q10: What are the regulatory guidelines regarding ginkgolic acid content in Ginkgo biloba products?

A10: Regulatory agencies set limits on ginkgolic acid content in Ginkgo biloba products to minimize potential risks:

- European Pharmacopoeia: The European Pharmacopoeia recommends a maximum ginkgolic acid content of 5 ppm (parts per million) in standardized Ginkgo biloba leaf extracts. []

Q11: What are potential future applications of ginkgolic acid?

A11: Ongoing research suggests promising avenues for ginkgolic acid in various fields:

- Anti-Cancer Therapy: The anti-inflammatory, anti-proliferative, and pro-apoptotic properties of ginkgolic acid warrant further investigation as a potential anti-cancer agent. []

- Anti-Inflammatory Treatments: Ginkgolic acid's ability to modulate inflammatory pathways could be harnessed for developing novel anti-inflammatory therapies for conditions like arthritis. []

- Anti-Microbial Applications: Studies have demonstrated the antimicrobial activity of ginkgolic acids against various bacteria and fungi, suggesting potential applications in food preservation and the development of novel anti-infective agents. [, , , ]

Q12: What are the key areas for future research on ginkgolic acid?

A12: To fully harness the therapeutic potential of ginkgolic acid, several research areas require further exploration:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)